

# what is the function of tuberoinfundibular neuropeptide 39

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | TIP 39, Tuberoinfundibular |           |
|                      | Neuropeptide               |           |
| Cat. No.:            | B15607214                  | Get Quote |

An In-depth Technical Guide to the Core Functions of Tuberoinfundibular Neuropeptide 39 (TIP39)

Executive Summary: Tuberoinfundibular peptide of 39 residues (TIP39) is a crucial neuropeptide that functions as the endogenous high-affinity ligand for the Parathyroid Hormone 2 Receptor (PTH2R), a Class B G-protein coupled receptor (GPCR).[1][2] Unlike its receptor, which is widely distributed throughout the central nervous system, TIP39 is uniquely expressed in highly restricted neuronal populations within the posterior thalamus and pons.[2][3] This anatomical arrangement positions the TIP39/PTH2R system as a key neuromodulator, translating localized signals into widespread effects on neuroendocrine, behavioral, and sensory functions. Its activities include potent regulation of the hypothalamic-pituitary-adrenal (HPA) axis, modulation of pituitary hormone release such as prolactin and vasopressin, and significant involvement in the processing of nociception, fear, and anxiety.[1][4][5] This guide provides a technical overview of TIP39's signaling mechanisms, physiological roles, and the experimental methodologies used to elucidate its functions, serving as a resource for researchers and professionals in drug development.

## Introduction

Tuberoinfundibular peptide of 39 residues (TIP39) was first purified from bovine hypothalamus based on its ability to activate the previously orphan PTH2 receptor.[2] It is a member of a small peptide family that includes parathyroid hormone (PTH) and parathyroid hormone-related



peptide (PTHrP).[2] However, while PTH and PTHrP are primary regulators of calcium homeostasis acting on the PTH1 receptor, TIP39 shows high selectivity for the PTH2R and its functions are predominantly within the central nervous system.[2][3]

The most striking feature of this system is its anatomical organization. TIP39-synthesizing neurons are found almost exclusively in two main locations: the subparafascicular area in the posterior thalamus and the medial paralemniscal nucleus in the lateral pons.[2] From these discrete nuclei, TIP39-containing axons project extensively throughout the brain, innervating regions with high densities of PTH2R expression, including the hypothalamus, limbic areas like the amygdala, and regions involved in sensory processing.[2][6] This "point-to-region" signaling architecture allows TIP39 to act as a critical neuromodulator, integrating sensory and internal state information to orchestrate complex physiological and behavioral responses.

## **Molecular Signaling Pathways**

Activation of the PTH2R by TIP39 initiates downstream signaling through coupling to multiple G-protein subtypes. The primary pathways involve the stimulation of adenylyl cyclase via G $\alpha$ s and phospholipase C via G $\alpha$ q, leading to the accumulation of cyclic AMP (cAMP) and an increase in intracellular calcium ([Ca<sup>2+</sup>]i), respectively.[3][7]

- Gαs/cAMP Pathway: Upon TIP39 binding, the PTH2R undergoes a conformational change that activates the associated Gαs protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. cAMP then acts as a second messenger, activating Protein Kinase A (PKA) and other downstream effectors.
- Gαq/Ca²+ Pathway: TIP39 binding can also activate the Gαq protein, which stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²+ into the cytoplasm.[7] This increase in [Ca²+]i can activate a variety of cellular processes, including protein kinase C (PKC) and calmodulin-dependent kinases.[7]

Interestingly, the cellular response to PTH2R activation is agonist-dependent. TIP39 stimulation leads to receptor desensitization and internalization, a process involving  $\beta$ -arrestin and PKC $\beta$  mobilization. In contrast, stimulation by PTH, which can also activate the human PTH2R, does not induce these regulatory events.





Click to download full resolution via product page

Caption: TIP39 signaling via the PTH2 receptor.

## Core Physiological Functions Neuroendocrine Regulation

The high concentration of PTH2R in key neuroendocrine centers of the hypothalamus positions TIP39 as a significant regulator of the pituitary gland.[2]

- Hypothalamic-Pituitary-Adrenal (HPA) Axis: TIP39 facilitates the stress response. Local infusion of TIP39 into the paraventricular nucleus (PVN) of the hypothalamus increases plasma corticosterone levels.[1][8] This effect is mediated by the activation of local glutamatergic neurons that, in turn, stimulate the release of corticotropin-releasing hormone (CRH).[1][8] In vitro, TIP39 stimulates CRH release from hypothalamic explants, and intracerebroventricular (i.c.v.) administration increases plasma ACTH.[2][8]
- Prolactin Release: The TIP39 system is a critical mediator of suckling-induced prolactin release during lactation.[9] During lactation, TIP39 expression is markedly elevated.[9] The



administration of a PTH2R antagonist into the lateral ventricle of lactating dams significantly and dose-dependently inhibits the suckling-induced rise in plasma prolactin.[9]

- Arginine Vasopressin (AVP) Release: Central TIP39 plays an inhibitory role in the regulation
  of AVP. In dehydrated rats, i.c.v. administration of TIP39 significantly suppresses plasma AVP
  concentration without affecting plasma osmolality, suggesting a direct central action.[5]
- Growth Hormone (GH) Secretion: TIP39 appears to inhibit GH release. This is likely achieved by stimulating somatostatin neurons in the periventricular hypothalamic nucleus, which are known to express PTH2R and inhibit GH secretion from the pituitary.[2]

## **Modulation of Nociception**

The TIP39/PTH2R system is involved in processing pain information. PTH2Rs are expressed in many brain regions that process nociceptive signals.[4] At a supraspinal level, TIP39 signaling appears to be pro-nociceptive, as i.c.v. administration of TIP39 decreases pain thresholds in tail-flick and hotplate tests, while a PTH2R antagonist has the opposite, anti-nociceptive effect. [4]

## **Behavioral and Affective Regulation**

TIP39 signaling in limbic brain regions modulates behaviors related to fear and anxiety.[4]

- Anxiety and Depression: Acute i.c.v. injection of TIP39 has anxiolytic and antidepressant-like
  effects in rats in the elevated plus maze and forced swim tests, respectively.[4] Conversely,
  TIP39 or PTH2R knockout mice exhibit increased anxiety-like and depressive-like behaviors,
  particularly after being exposed to stress.[4]
- Fear Response: Genetic deletion of TIP39 or PTH2R in mice enhances the recall of conditioned fear, suggesting that the endogenous TIP39 system acts to dampen fear responses.[4]

## **Quantitative Data Summary**

The following tables summarize key quantitative data from in vitro and in vivo studies, illustrating the potency and effects of TIP39 and related compounds.

Table 1: In Vitro Receptor Activation & Antagonism



| Compound                                                     | Receptor    | Assay                            | Potency (EC <sub>50</sub><br>/ IC <sub>50</sub> ) | Cell Line |
|--------------------------------------------------------------|-------------|----------------------------------|---------------------------------------------------|-----------|
| Agonists                                                     |             |                                  |                                                   |           |
| TIP39                                                        | Human PTH2R | cAMP Reporter                    | 0.01 - 0.3 nM<br>(EC <sub>50</sub> )              | HEK293[3] |
| hPTH-(1-34)                                                  | Human PTH2R | cAMP Reporter                    | 0.01 - 0.3 nM<br>(EC <sub>50</sub> )              | HEK293[3] |
| hPTH-(1-34)                                                  | Human PTH2R | Cell Proliferation<br>Inhibition | 8.5 ± 0.4 nM<br>(EC <sub>50</sub> )               | HEK293[3] |
| Antagonists                                                  |             |                                  |                                                   |           |
| HYWH-TIP39                                                   | Rat PTH2R   | cAMP<br>Accumulation             | ~64 nM (IC50)¹                                    | -[10]     |
| TIP(7-39)                                                    | Rat PTH1R   | cAMP<br>Accumulation             | ~40 nM (IC50)                                     | -[10]     |
| TIP(7-39)                                                    | Human PTH1R | Binding Affinity                 | 6.2 nM (K <sub>i</sub> )                          | -[11]     |
| b[D-<br>Trp <sup>12</sup> ,Tyr <sup>34</sup> ]PTH-<br>(7-34) | Human PTH2R | cAMP Reporter                    | 249 nM (IC50)                                     | HEK293[3] |

<sup>&</sup>lt;sup>1</sup>Value represents concentration required for 50% inhibition in the presence of 3.2 nM TIP39.

Table 2: In Vivo Neuroendocrine Effects of Central TIP39 Administration



| Species          | Administration              | Dose     | Target                  | Effect                                              |
|------------------|-----------------------------|----------|-------------------------|-----------------------------------------------------|
| Mouse            | Local infusion into PVN     | 100 pmol | Corticosterone          | Robustly increased plasma levels[1][8]              |
| Mouse            | Local infusion into PVN     | 100 pmol | Prolactin               | Decreased<br>plasma levels[1]<br>[8]                |
| Rat (dehydrated) | Intracerebroventr<br>icular | 100 pmol | Arginine<br>Vasopressin | Plasma AVP reduced from ~8.2 pg/ml to ~4.3 pg/ml[5] |

| Rat (lactating) | Intracerebroventricular |  $0.4 \mu g \& 2.0 \mu g$  | Suckling-induced Prolactin | Dose-dependent inhibition of plasma prolactin elevation[9] |

## **Key Experimental Methodologies**

Elucidating the function of TIP39 has relied on a combination of genetic, pharmacological, and anatomical techniques. Detailed protocols for key experimental approaches are outlined below.

## In Situ Hybridization for TIP39 mRNA Detection in Brain Tissue

This method is used to visualize the specific neuronal populations that synthesize TIP39.

- Tissue Preparation:
  - Anesthetize an adult rodent and perform transcardial perfusion with PBS followed by 4% paraformaldehyde (PFA) in PBS.
  - Dissect the brain and post-fix overnight in 4% PFA at 4°C.
  - Cryoprotect the brain by sequential immersion in 20% and 30% sucrose solutions in PBS at 4°C until the tissue sinks.



- Rapidly freeze the brain in isopentane cooled on dry ice and store at -80°C.
- Cut 12-20 μm thick coronal sections using a cryostat and mount them on RNase-free, coated slides (e.g., SuperFrost Plus).

#### Probe Hybridization:

- Prepare a digoxigenin (DIG)-labeled antisense RNA probe complementary to the TIP39 mRNA sequence.
- Thaw and dry the tissue sections.
- Permeabilize the tissue with a proteinase K treatment.
- Pre-hybridize the sections in a hybridization buffer (containing formamide, SSC, and blocking reagents) for 1-2 hours at 65°C.
- Dilute the DIG-labeled probe in fresh hybridization buffer and apply it to the sections.
   Cover with a coverslip.
- Incubate overnight (12-18 hours) in a humidified chamber at 65°C.

#### Washing and Detection:

- Perform a series of high-stringency washes in SSC buffers at 65°C to remove the nonspecifically bound probe.
- Wash sections in a maleic acid buffer containing Tween 20 (MABT).
- Block non-specific antibody binding with a blocking solution (e.g., 10% heat-inactivated sheep serum in MABT) for 1 hour.
- Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution, overnight at 4°C.
- Wash extensively in MABT.
- Equilibrate the sections in a detection buffer (e.g., Tris-HCl pH 9.5).



- Develop the colorimetric signal by incubating the slides in the detection buffer containing NBT/BCIP substrates until the desired signal intensity is reached.
- Analysis:
  - Stop the reaction by washing in PBS.
  - Dehydrate the sections through an ethanol series, clear with xylene, and coverslip with a mounting medium.
  - Visualize and image the labeled cells using bright-field microscopy.

## Intracerebroventricular (ICV) Cannulation and Infusion

This surgical technique allows for the direct administration of compounds like TIP39 or its antagonists into the brain's ventricular system, bypassing the blood-brain barrier.





Click to download full resolution via product page

Caption: Workflow for ICV cannulation and infusion.





## **Suckling-Induced Prolactin Release Assay**

This protocol is used to assess the role of central neuropeptides in the physiological release of prolactin during lactation.





Click to download full resolution via product page

Caption: Workflow for suckling-induced prolactin assay.



- Animal Model: Use lactating female rats (e.g., on postpartum day 9-11) with indwelling jugular vein catheters for stress-free blood sampling.
- Pup Separation: Separate the entire litter from the dam for 4 hours to allow pituitary prolactin stores to replenish and to ensure robust suckling behavior upon reunion.
- Compound Administration: 5-10 minutes before returning the pups, administer the test compound (e.g., PTH2R antagonist HYWH-TIP39) or vehicle via a pre-implanted i.c.v. cannula.
- Suckling and Sampling:
  - Take a baseline blood sample (T=-5 min) just before returning the pups.
  - At T=0, return the litter to the dam and confirm the initiation of suckling.
  - Collect serial blood samples at timed intervals (e.g., 15, 30, 60, 90, and 120 minutes) after suckling begins.
- Hormone Analysis: Centrifuge blood samples to separate plasma. Measure plasma prolactin concentrations using a validated method such as a radioimmunoassay (RIA) or enzymelinked immunosorbent assay (ELISA).
- Data Analysis: Plot plasma prolactin concentration versus time for each treatment group.
   Compare the area under the curve (AUC) or peak prolactin levels between vehicle and antagonist-treated groups to determine the effect of blocking TIP39 signaling.

### **Forced Swim Test (FST)**

The FST is a widely used assay to screen for antidepressant-like activity and assess behavioral despair in rodents.

- Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 15-20 cm, such that the mouse cannot touch the bottom or escape.
- Procedure:



- Pre-test Session (Day 1): Place each mouse individually into the cylinder for a 15-minute session. This is an adaptation session and is not typically scored. Remove the mouse, dry it thoroughly, and return it to its home cage.
- Test Session (Day 2): 24 hours later, place the mouse back into the cylinder for a 5 or 6minute session. The session is video-recorded for later analysis.
- Scoring: An observer, blind to the experimental conditions, scores the animal's behavior during the final 4 minutes of the test session. The primary measure is immobility time, defined as the period when the animal ceases struggling and remains floating motionless, making only small movements necessary to keep its head above water.
- Interpretation: A longer duration of immobility is interpreted as a depressive-like state or behavioral despair. Effective antidepressant treatments typically reduce the immobility time and increase active behaviors (swimming, climbing). Studies with TIP39 knockout mice show they display increased immobility in the FST, suggesting a depressive-like phenotype.[4]

## Conclusion

The Tuberoinfundibular peptide of 39 residues and its receptor, PTH2R, form a unique and influential neuromodulatory system within the central nervous system. Characterized by its highly localized synthesis and widespread projections, TIP39 is a critical regulator of diverse physiological domains, including the endocrine stress axis, maternal behavior, pain perception, and affective states. The potent and specific actions of this peptide, demonstrated through extensive in vitro and in vivo research, highlight the TIP39/PTH2R pathway as a promising target for the development of novel therapeutics for a range of disorders, from neuroendocrine imbalances to anxiety and chronic pain conditions. Further research into the presynaptic mechanisms of TIP39 action and the specific circuits it modulates will continue to uncover its full therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Tuberoinfundibular peptide of 39 residues modulates the mouse hypothalamic-pituitary-adrenal axis via paraventricular glutamatergic neurons PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTH2 receptor-mediated inhibitory effect of parathyroid hormone and TIP39 on cell proliferation PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2) PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alzet.com [alzet.com]
- 7. The parathyroid hormone family member TIP39 interacts with sarco/endoplasmic reticulum Ca2+- ATPase activity by influencing calcium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tuberoinfundibular Peptide of 39 Residues Modulates the Mouse Hypothalamic–Pituitary–Adrenal Axis Via Paraventricular Glutamatergic Neurons PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tuberoinfundibular Peptide of 39 Residues Is Activated during Lactation and Participates in the Suckling-Induced Prolactin Release in Rat PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development Of A Rat Parathyroid Hormone 2 Receptor Antagonist PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tuberoinfundibular peptide (7-39) [TIP(7-39)], a novel, selective, high-affinity antagonist for the parathyroid hormone-1 receptor with no detectable agonist activity PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [what is the function of tuberoinfundibular neuropeptide 39]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607214#what-is-the-function-of-tuberoinfundibular-neuropeptide-39]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com